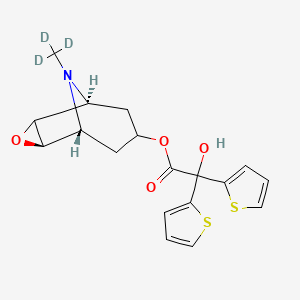
Scopine Di(2-thienylglycolate)-D3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Scopine Di(2-thienylglycolate)-D3 is a chemical compound with the molecular formula C18H19NO4S2 and a molecular weight of 377.48 g/mol . It is also known by its synonym, 2-Thiopheneacetic acid, alpha-hydroxy-alpha-2-thienyl-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.0]nonane . This compound is of interest in various scientific fields due to its unique chemical structure and properties.
準備方法
The preparation of Scopine Di(2-thienylglycolate)-D3 involves synthetic routes that typically include the reaction of scopine with 2-thiopheneacetic acid derivatives under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities .
化学反応の分析
Scopine Di(2-thienylglycolate)-D3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified scopine derivatives with altered functional groups .
科学的研究の応用
Scopine Di(2-thienylglycolate)-D3 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing and as a reagent in organic synthesis . In biology and medicine, it is studied for its potential therapeutic effects and interactions with biological targets . Industrially, it may be used in the development of new materials and chemical processes .
作用機序
The mechanism of action of Scopine Di(2-thienylglycolate)-D3 involves its interaction with specific molecular targets and pathways in biological systems . It may act on muscarinic receptors or other cellular targets, leading to various physiological effects . The exact pathways and molecular targets involved can vary depending on the specific application and context of its use .
類似化合物との比較
Scopine Di(2-thienylglycolate)-D3 can be compared with other similar compounds, such as tiotropium bromide and other scopine derivatives . These compounds share structural similarities but may differ in their specific chemical properties and biological activities . The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
生物活性
Scopine Di(2-thienylglycolate)-D3 is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: C18H19NO4S2. Its structure includes two thienyl groups attached to a glycolate moiety, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Glycolysis : Similar to other glycolytic inhibitors, this compound may interfere with the glycolytic pathway, which is often upregulated in aggressive cancers like glioblastoma multiforme (GBM). This inhibition can lead to reduced energy production in cancer cells, promoting apoptosis .
- Interaction with Hexokinase : Preliminary studies suggest that this compound may bind to hexokinase, an enzyme critical for glycolysis. By inhibiting hexokinase activity, this compound could effectively lower the viability of cancer cells under hypoxic conditions .
- Cytotoxic Effects : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anti-cancer agent .
Case Studies and Experimental Data
- Study on Cytotoxicity : A study evaluating the cytotoxic effects of this compound reported an IC50 value indicating significant potency against GBM cells. The compound demonstrated enhanced efficacy under hypoxic conditions compared to normoxic environments.
- Molecular Docking Studies : Molecular docking simulations have suggested that this compound interacts favorably with hexokinase, supporting its role as a glycolytic inhibitor. These findings align with the observed cytotoxicity in experimental setups.
Summary of Key Findings
| Study | Findings |
|---|---|
| Cytotoxicity Analysis | Significant cytotoxic effects on GBM cells with low IC50 values |
| Molecular Docking | Strong binding affinity to hexokinase, suggesting inhibition potential |
| Efficacy Under Hypoxia | Enhanced effectiveness in low oxygen conditions typical of tumor microenvironments |
特性
分子式 |
C18H19NO4S2 |
|---|---|
分子量 |
380.5 g/mol |
IUPAC名 |
[(1S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3/t10?,11-,12+,15-,16?/m1/s1/i1D3 |
InChIキー |
VPJFFOQGKSJBAY-CSJLUHKSSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC(C[C@H]1C3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |
正規SMILES |
CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















